molecular formula C8H9N5 B1433973 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine CAS No. 1564818-41-2

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1433973
CAS No.: 1564818-41-2
M. Wt: 175.19 g/mol
InChI Key: YKIZYJWWYTYZOE-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound exhibits inhibitory activity against TRKA, TRKB, and TRKC, which are crucial for nerve growth and survival . These interactions suggest that this compound could be a potential therapeutic agent for treating cancers and neurodegenerative diseases.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to inhibit the proliferation of several human tumor cell lines, including HeLa, HCT116, and A375 . The compound influences cell signaling pathways, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, it affects gene expression and cellular metabolism, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent downstream signaling . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, this compound can modulate gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability, with a half-life of over 289 minutes in plasma . Long-term studies have shown that it maintains its inhibitory activity against TRKs and continues to affect cellular functions, such as proliferation and apoptosis, over extended periods . Its stability and activity may decrease under certain conditions, such as high pH or temperature.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2C9, which play a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues, which can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interactions with TRKs and other biomolecules, contributing to its therapeutic effects.

Preparation Methods

The synthesis of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinopyridazine with 1-methyl-3-oxobutan-1-amine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, with common reagents including halogens and alkylating agents.

    Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. In medicinal chemistry, derivatives of this compound have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities .

In biology, this compound and its derivatives are used as probes to study various biological processes and pathways. In industry, it may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine include other pyrazole and pyridazine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, while pyridazine derivatives are often investigated for their anticancer and antimicrobial activities .

Some similar compounds include:

  • 1-Methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(pyridazin-5-yl)-1H-pyrazol-5-amine
  • 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-4-amine

These compounds highlight the versatility and potential of pyrazole and pyridazine derivatives in various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-5-pyridazin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(9)4-7(12-13)6-2-3-10-11-5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIZYJWWYTYZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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